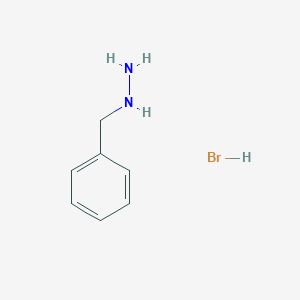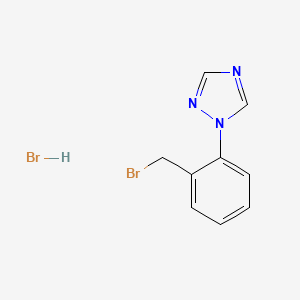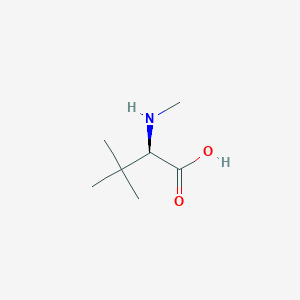
1-(4-Bromo-2-chlorophenyl)ethane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-chlorophenyl)ethane-1-thiol is an organosulfur compound with the molecular formula C8H8BrClS It is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a thiol group (-SH) attached to an ethane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1-(4-Bromo-2-chlorophenyl)ethanone with thiourea, followed by hydrolysis to yield the desired thiol compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromo-2-chlorophenyl)ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler thiol derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Sodium hydride or other strong bases in the presence of nucleophiles.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted phenyl ethane thiols.
Applications De Recherche Scientifique
1-(4-Bromo-2-chlorophenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)ethane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
- 1-(4-Bromo-2-chlorophenyl)ethanone
- 2-Bromo-1-(4-chlorophenyl)ethanone
- 1-(5-Bromo-2-chlorophenyl)ethane-1-thiol
Comparison: 1-(4-Bromo-2-chlorophenyl)ethane-1-thiol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with the thiol group. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C8H8BrClS |
|---|---|
Poids moléculaire |
251.57 g/mol |
Nom IUPAC |
1-(4-bromo-2-chlorophenyl)ethanethiol |
InChI |
InChI=1S/C8H8BrClS/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3 |
Clé InChI |
NMVWKJVLFRYYPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=C(C=C1)Br)Cl)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


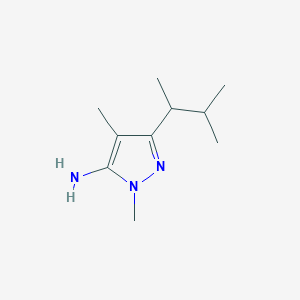
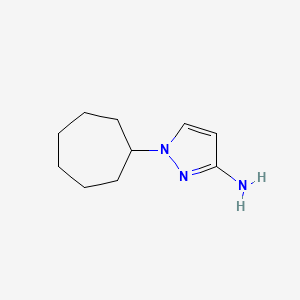



![2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one](/img/structure/B13075647.png)
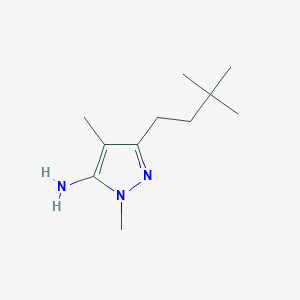
![3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13075659.png)
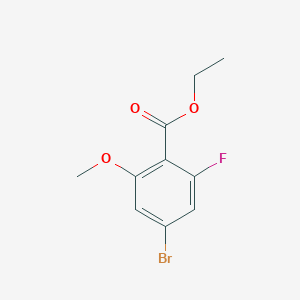
![N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13075676.png)
